molecular formula C18H11N3OS B8484735 4-cyano-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

4-cyano-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B8484735
M. Wt: 317.4 g/mol
InChI Key: JZECGHQABSVIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H11N3OS and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H11N3OS

Molecular Weight

317.4 g/mol

IUPAC Name

4-cyano-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide

InChI

InChI=1S/C18H11N3OS/c19-10-11-5-7-12(8-6-11)17(22)21-18-20-16-14-4-2-1-3-13(14)9-15(16)23-18/h1-8H,9H2,(H,20,21,22)

InChI Key

JZECGHQABSVIAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(C=C4)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acylation of 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (Prepared in Example 1, Step 1, 100 mg; 0.32 mmol) with 4-cyanobenzoyl chloride (164 mg; 0.96 mmol) in a manner similar to that described in Example 1, Step 3 provided 26 mg of 4-Cyano-N-(8H-indeno[1,2-d]thiazol-2-yl)-benzamide 4. EI-HRMS m/e calcd for C18H14N2OS (M+) 306.0827, found 306.0827.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.